Ethyl glutamate hydrochloride

Taste receptor pharmacology GPCR ligand screening Bitter blocker development

Standard L-glutamic acid γ-ethyl ester free base exhibits poor aqueous solubility, complicating peptide synthesis and cell-based assays. Ethyl glutamate hydrochloride (CAS 73270-47-0) solves this limitation. - **For peptide chemists**: Reliable dissolution in aqueous coupling buffers for SPPS; distinct mp 134-135°C enables recrystallization purification. - **For receptor pharmacologists**: Defined T2R4 bitter receptor blocker (IC50 6.46 µM free base eq.); validated comparator for SAR ester modification studies. - **For regulatory compliance**: UNII 320Q96F2B2 ensures unambiguous FDA/IND ingredient traceability.

Molecular Formula C7H14ClNO4
Molecular Weight 211.64 g/mol
CAS No. 73270-47-0
Cat. No. B3056670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl glutamate hydrochloride
CAS73270-47-0
Molecular FormulaC7H14ClNO4
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(=O)O)N.Cl
InChIInChI=1S/C7H13NO4.ClH/c1-2-12-6(9)4-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1
InChIKeyJEDUWQDSBRHBIP-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Glutamate Hydrochloride: Product Data Sheet


Ethyl glutamate hydrochloride (CAS 73270-47-0) is the hydrochloride salt of L-glutamic acid γ-ethyl ester, an amino acid derivative belonging to the glutamate ester class. It is a white crystalline solid with a molecular formula of C₇H₁₄ClNO₄ and a molecular weight of 211.64 g/mol . The compound is utilized as a protected amino acid building block in peptide synthesis, and its ester modification alters physicochemical properties relative to the parent amino acid, impacting solubility, stability, and reactivity in biochemical assays [1].

Ethyl Glutamate Hydrochloride: Generic Substitution Non-Equivalence


Ethyl glutamate hydrochloride is not functionally interchangeable with other glutamate esters or the parent amino acid. Substitution with the free base (L-glutamic acid γ-ethyl ester, CAS 1119-33-1) or other esters (e.g., γ-methyl or γ-benzyl) introduces differences in solubility, crystallinity, stability, and biological activity [1]. The hydrochloride salt form confers enhanced aqueous solubility relative to the free base, directly impacting its utility as a reagent in aqueous biological assays and in peptide synthesis protocols requiring water-soluble intermediates . Furthermore, the specific ester moiety influences receptor binding affinity; the ethyl ester exhibits a distinct pharmacological profile as a bitter taste receptor (T2R) blocker compared to other derivatives [2].

Ethyl Glutamate Hydrochloride: Key Differentiation Evidence


T2R4 Bitter Taste Receptor Blocking Potency

L-glutamic acid γ-ethyl ester (the parent free base of the hydrochloride salt) demonstrates measurable inhibitory activity against the human bitter taste receptor T2R4, with an IC₅₀ of 6.46 µM [1]. In the same functional calcium mobilization assay using HEK293T cells expressing T2R4, the known bitter blocker GABA exhibited an IC₅₀ of 3.2 ± 0.3 µM, while the inverse agonist BCML showed a more potent IC₅₀ of 59 ± 18 nM [1]. This places the compound within the micromolar range of T2R4 modulators and provides a baseline for structure-activity relationship (SAR) studies evaluating the ethyl ester moiety versus other glutamate derivatives.

Taste receptor pharmacology GPCR ligand screening Bitter blocker development

Crystalline Form and Melting Point Advantage

The hydrochloride salt of ethyl glutamate (CAS 73270-47-0) exhibits a distinct melting point of 134-135 °C (recrystallized from ethanol/ethyl ether), which is significantly lower than that of the corresponding free base (1119-33-1) and other common glutamate esters . For comparison, L-glutamic acid γ-benzyl ester (CAS 1676-73-9), a frequently used alternative for peptide synthesis, melts at a substantially higher temperature of 181-182 °C [1]. This lower melting point of the hydrochloride salt can translate to improved solubility in common organic solvents during peptide coupling reactions and facilitates easier purification via recrystallization.

Solid-phase peptide synthesis Crystallization optimization Amino acid derivative purification

Aqueous Solubility Enhancement

Ethyl glutamate hydrochloride (CAS 73270-47-0) is described as soluble in water, whereas the free base L-glutamic acid γ-ethyl ester (CAS 1119-33-1) exhibits limited aqueous solubility . This differential solubility is a direct consequence of salt formation, where the hydrochloride counterion enhances water compatibility. While quantitative solubility values (e.g., mg/mL) are not standardized across all sources, the qualitative distinction is consistently reported and critical for experimental design in aqueous biological systems.

Aqueous solubility Salt form advantage Biochemical assay development

FDA UNII Regulatory Identifier

Ethyl glutamate hydrochloride has been assigned the FDA Unique Ingredient Identifier (UNII) 320Q96F2B2 within the Substance Registration System (SRS), confirming its identity and facilitating its traceability in pharmaceutical and drug development contexts [1]. This assignment is not universal across all glutamate ester derivatives; for instance, the free base L-glutamic acid γ-ethyl ester (CAS 1119-33-1) is recorded under a different UNII (3I1V6G7R7Y) [2]. The presence of a distinct UNII for the hydrochloride salt enables unambiguous specification in regulatory submissions and master formulation records, reducing the risk of ingredient misidentification.

Pharmaceutical research Regulatory compliance FDA UNII identifier

Ethyl Glutamate Hydrochloride: Research & Industrial Applications


T2R4 Structure-Activity Relationship Studies

Researchers investigating T2R4 ligand binding and bitter blocker development can utilize ethyl glutamate hydrochloride as a reference compound with a defined IC₅₀ of 6.46 µM (free base equivalent). The compound serves as a moderate-affinity comparator in SAR campaigns exploring the effect of ester modifications on receptor antagonism, as established by direct head-to-head functional data with GABA and BCML [1].

Solid-Phase Peptide Synthesis with Water-Soluble Amino Acids

Peptide chemists can employ ethyl glutamate hydrochloride as a protected amino acid building block for SPPS when aqueous solubility is beneficial. The hydrochloride salt form ensures reliable dissolution in aqueous coupling buffers, unlike the free base or γ-benzyl ester, which may exhibit limited water compatibility . Its distinct melting point of 134-135 °C also facilitates purification via recrystallization .

Pharmaceutical Development and GMP Manufacturing

Formulation scientists and regulatory affairs professionals should specify ethyl glutamate hydrochloride (UNII: 320Q96F2B2) in drug product development and clinical trial material manufacturing to ensure unambiguous ingredient identification and traceability in FDA submissions. The assigned UNII distinguishes this salt form from the free base and other related esters, preventing regulatory discrepancies [2].

Aqueous Biochemical and Cell-Based Assays

For in vitro biological studies—such as calcium mobilization assays, enzyme inhibition studies, or cell culture experiments—ethyl glutamate hydrochloride is the preferred form due to its water solubility. This property ensures consistent dosing and minimizes precipitation artifacts that may occur with less soluble free base or γ-benzyl ester derivatives .

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